molecular formula C12H11N3O3 B7079458 methyl 5-(pyridin-3-ylcarbamoyl)-1H-pyrrole-2-carboxylate

methyl 5-(pyridin-3-ylcarbamoyl)-1H-pyrrole-2-carboxylate

Cat. No.: B7079458
M. Wt: 245.23 g/mol
InChI Key: CFJBAOAOHTVAQY-UHFFFAOYSA-N
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Description

Methyl 5-(pyridin-3-ylcarbamoyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a pyridin-3-ylcarbamoyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(pyridin-3-ylcarbamoyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 5-amino-1H-pyrrole-2-carboxylic acid with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(pyridin-3-ylcarbamoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aqueous sodium hydroxide under reflux conditions.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of 5-(pyridin-3-ylcarbamoyl)-1H-pyrrole-2-methanol.

    Substitution: Formation of 5-(pyridin-3-ylcarbamoyl)-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 5-(pyridin-3-ylcarbamoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-ylcarbamoyl group can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, modulating their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Methyl 5-(pyridin-3-ylcarbamoyl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-(pyridin-2-ylcarbamoyl)-1H-pyrrole-2-carboxylate: Differing in the position of the pyridine ring substitution, which can affect its binding affinity and biological activity.

    Ethyl 5-(pyridin-3-ylcarbamoyl)-1H-pyrrole-2-carboxylate: Differing in the ester group, which can influence its solubility and reactivity.

    Methyl 5-(pyridin-3-ylcarbamoyl)-1H-pyrrole-3-carboxylate: Differing in the position of the carboxylate group, which can alter its chemical properties and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 5-(pyridin-3-ylcarbamoyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-18-12(17)10-5-4-9(15-10)11(16)14-8-3-2-6-13-7-8/h2-7,15H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJBAOAOHTVAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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